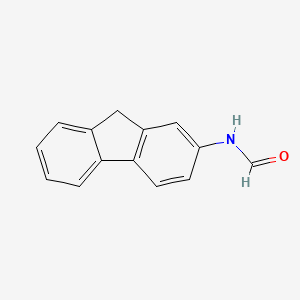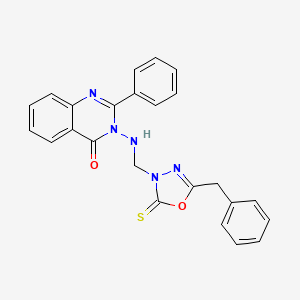
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple nitro groups attached to a fluorenylideneaminooxy moiety, which is further linked to a hexanoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid typically involves multi-step organic reactions. The initial step often includes the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the formation of the fluorenylideneaminooxy intermediate through a series of condensation reactions. The final step involves the attachment of the hexanoic acid chain under controlled conditions to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and condensation reactions, utilizing advanced reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorenylideneaminooxy compounds.
Applications De Recherche Scientifique
2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-propionic acid
- 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-butanoic acid
Uniqueness
Compared to similar compounds, 2-(2,4,5,7-Tetranitro-fluoren-9-ylideneaminooxy)-hexanoic acid is unique due to its longer hexanoic acid chain, which may influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to different applications and effectiveness in various scientific and industrial contexts.
Propriétés
Numéro CAS |
5001-47-8 |
|---|---|
Formule moléculaire |
C19H15N5O11 |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxyhexanoic acid |
InChI |
InChI=1S/C19H15N5O11/c1-2-3-4-15(19(25)26)35-20-18-11-5-9(21(27)28)7-13(23(31)32)16(11)17-12(18)6-10(22(29)30)8-14(17)24(33)34/h5-8,15H,2-4H2,1H3,(H,25,26) |
Clé InChI |
DTIXJPIQFBUQIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O)ON=C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)


![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![2-{[5-{[5-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B11969556.png)


![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11969602.png)
